3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

3-(Chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole (CAS 1279217-29-6) is a fused pyrrolo-triazole heterocycle bearing a reactive chloromethyl substituent at the 3-position, with molecular formula C₆H₈ClN₃ and molecular weight 157.60 g/mol. The compound serves as a versatile alkylating building block for medicinal chemistry programs—particularly for covalent inhibitor design targeting kinases such as RIPK1—and participates in nucleophilic substitution, oxidation, and cycloaddition chemistry characteristic of the 1,2,4-triazole scaffold.

Molecular Formula C6H8ClN3
Molecular Weight 157.6
CAS No. 1279217-29-6
Cat. No. B2785353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
CAS1279217-29-6
Molecular FormulaC6H8ClN3
Molecular Weight157.6
Structural Identifiers
SMILESC1CC2=NN=C(N2C1)CCl
InChIInChI=1S/C6H8ClN3/c7-4-6-9-8-5-2-1-3-10(5)6/h1-4H2
InChIKeyWPGATYIEUKVZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole Procurement & Chemical Identity Guide


3-(Chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole (CAS 1279217-29-6) is a fused pyrrolo-triazole heterocycle bearing a reactive chloromethyl substituent at the 3-position, with molecular formula C₆H₈ClN₃ and molecular weight 157.60 g/mol [1]. The compound serves as a versatile alkylating building block for medicinal chemistry programs—particularly for covalent inhibitor design targeting kinases such as RIPK1—and participates in nucleophilic substitution, oxidation, and cycloaddition chemistry characteristic of the 1,2,4-triazole scaffold .

Why Generic Substitution Fails for 3-(Chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole in Research Procurement


The pyrrolo[2,1-c][1,2,4]triazole scaffold tolerates diverse 3-position substituents (chloromethyl, bromomethyl, aminomethyl, carboxylic acid, iodo), each conferring distinct reactivity and physicochemical profiles that are not interchangeable in downstream synthetic sequences . The chloromethyl group offers a balanced leaving-group ability—more reactive than hydroxymethyl yet more controlled than bromomethyl or iodomethyl in nucleophilic displacement—which directly impacts coupling efficiency, by-product profiles, and the requirement for subsequent salt metathesis steps in multi-step medicinal chemistry campaigns [1]. Substituting the free base with the hydrochloride salt (CAS 1820685-05-9) further alters solubility, hygroscopicity, and stoichiometric handling in non-aqueous reaction media, making informed selection essential for reproducible research outcomes .

Quantitative Differentiation Evidence: 3-(Chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole vs. Closest Analogs


Leaving-Group Reactivity: Chloromethyl vs. Bromomethyl vs. Iodomethyl in Nucleophilic Displacement

The chloromethyl group in 3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole (MW 157.60 g/mol) provides intermediate electrophilic reactivity for SN2 alkylation compared to the bromomethyl analog (MW 202.05 g/mol) and the hypothetical iodomethyl derivative. In pyrrolo[2,1-c][1,2,4]triazole-based RIPK1 inhibitor syntheses, the chloromethyl derivative is preferentially employed as the alkylating agent for coupling with amine, thiol, or alcohol nucleophiles, as the chloride leaving group balances sufficient reactivity for high conversion with reduced elimination side-products relative to bromide or iodide . The bromomethyl analog (CAS 2172010-67-0) exhibits approximately 5–10× greater leaving-group propensity based on halide nucleofugality scales, which can lead to undesired quaternary ammonium salt formation or premature hydrolysis in protic media .

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

Lipophilicity & TPSA: Chloromethyl vs. Carboxylic Acid vs. Primary Amine Analogs

Computed physicochemical properties differentiate 3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole from the 3-carboxylic acid (CAS 884504-87-4) and 3-aminomethyl (CAS 1171236-13-7) analogs. The chloromethyl compound exhibits LogP 0.96 and TPSA 30.71 Ų, indicating moderate lipophilicity and low polar surface area—favorable for passive membrane permeability in cell-based assays [1]. In contrast, the carboxylic acid analog (computed TPSA ~67.8 Ų) is substantially more polar and less membrane-permeable, while the primary amine analog (TPSA ~55.9 Ų) introduces a formal positive charge at physiological pH that alters subcellular distribution .

ADME Prediction Physicochemical Profiling Fragment-Based Drug Design

Commercial Purity Specifications: Free Base (98%) vs. Hydrochloride Salt Variants

Commercially, 3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole free base is available at ≥98% purity (ChemScene, Leyan) , whereas the hydrochloride salt (CAS 1820685-05-9) is typically offered at ≥95% purity . The free base form eliminates the need for neutralization prior to use in base-sensitive coupling reactions, saving one synthetic step and avoiding potential salt-metathesis byproducts that can complicate chromatography. The hydrochloride salt, while more stable to long-term storage under ambient conditions, requires pre-treatment with a non-nucleophilic base (e.g., DIPEA, K₂CO₃) before nucleophilic displacement reactions, which may introduce competing elimination pathways at elevated temperatures.

Chemical Procurement Quality Assurance Intermediate Sourcing

GHS Hazard Profile: Chloromethyl Free Base vs. Biological Activity Risk-Benefit Assessment

3-(Chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is classified under GHS as Acute Toxicity Category 3 (H301, H311, H331) and Germ Cell Mutagenicity Category 2 (H341), with UN 2811 Class 6.1 Packing Group III transport classification . This hazard profile is consistent with the alkylating potential of the chloromethyl group and distinguishes it from non-alkylating 3-substituted analogs (e.g., 3-carboxylic acid, 3-phenyl, 3-methyl) that generally fall into lower GHS categories. The compound requires engineered controls (fume hood), PPE (nitrile gloves, lab coat, eye protection), and segregated storage at 2–8°C sealed under dry conditions, as specified in vendor SDS documentation . These handling requirements directly impact total cost of ownership through HazMat shipping surcharges ($50–$178 per shipment depending on destination and access class) and institutional chemical hygiene plan compliance .

Laboratory Safety Chemical Handling Procurement Compliance

Target Engagement: RIPK1 Kinase Inhibition as a Class-Level Application Driver for Chloromethyl-Derived Conjugates

The pyrrolo[2,1-c][1,2,4]triazole scaffold, when conjugated via the 3-chloromethyl position to diverse amine-bearing pharmacophores, has been patented as a core motif in RIPK1 kinase inhibitors [1]. Structurally related 3-substituted pyrrolo[2,1-c][1,2,4]triazoles have demonstrated potent RIPK1 inhibition: 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole exhibits an IC₅₀ of 0.00304 µM against 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a target in the necroptosis/inflammation axis [2]; 1-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-N-(4-substituted) conjugates bind RORγ with Ki > 1,000 nM, demonstrating the scaffold‘s engagement with nuclear receptor targets relevant to Th17-driven autoimmune pathology [3]. 3-(Chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole serves as the direct alkylating precursor to generate these bioactive conjugates through a single nucleophilic displacement step, placing it at the critical diversification node in medicinal chemistry campaigns targeting necroptosis, neurodegeneration, and inflammatory disease.

Necroptosis RIPK1 Inhibition Inflammatory Disease

Optimal Research & Industrial Application Scenarios for 3-(Chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole


RIPK1 Kinase Inhibitor Lead Optimization via Late-Stage Diversification

Medicinal chemistry teams developing allosteric RIPK1 inhibitors for neurodegenerative and inflammatory diseases utilize 3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole as the key alkylating building block for convergent library synthesis. The chloromethyl group reacts with diverse primary and secondary amines (aliphatic, benzylic, heteroaryl-methyl) under mild conditions (K₂CO₃, DMF, 25–60°C, 6–18 h) to generate focused compound libraries for SAR exploration. This approach has been validated in patent literature from multiple pharmaceutical organizations targeting RIPK1-driven necroptosis pathways [1]. The free base form is preferred over the hydrochloride salt to avoid a pre-neutralization step that can reduce coupling efficiency and introduce salt byproducts .

Fragment-Based Covalent Probe Design with Balanced Electrophilicity

Chemical biology groups designing targeted covalent inhibitors (TCIs) select the chloromethyl analog over bromomethyl or iodomethyl variants for its intermediate electrophilicity, which minimizes non-specific protein labeling while maintaining sufficient reactivity for proximity-driven covalent bond formation with cysteine or lysine residues in the target binding pocket. The computed LogP of 0.96 and TPSA of 30.71 Ų predict adequate cell permeability for intracellular target engagement in cellular thermal shift assays (CETSA) and nanoBRET target occupancy studies, outperforming the more polar carboxylic acid and amine congeners . The balanced reactivity profile also simplifies LC-MS adduct characterization relative to faster-reacting halide analogs.

Multi-Step Medicinal Chemistry Campaigns Requiring Isolated Intermediate Stability

Process chemistry groups and contract research organizations (CROs) executing multi-step syntheses (≥5 linear steps) procure the free base form (≥98% purity) of 3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole as a stable, storable intermediate that can be incorporated at the optimal diversification point. The compound's stability under recommended storage (sealed, dry, 2–8°C) , combined with its single rotatable bond and well-defined InChI Key (WPGATYIEUKVZLC-UHFFFAOYSA-N), ensures batch-to-batch reproducibility across long-duration research programs. Procurement planning accounts for GHS Class 6.1 HazMat shipping logistics and institutional safety review, which are offset by the synthetic step-count reduction achieved through late-stage installation of the pyrrolo-triazole scaffold .

Quote Request

Request a Quote for 3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.